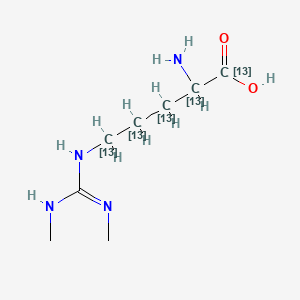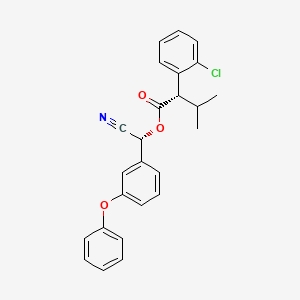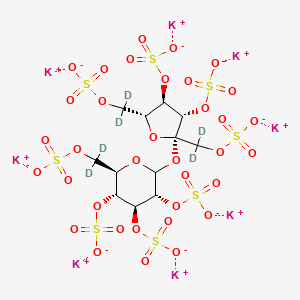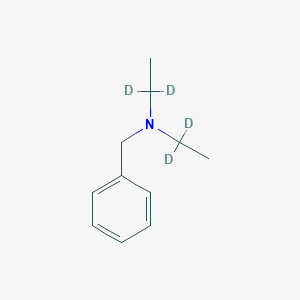
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride is a chemical compound with the molecular formula C22H32ClNO and a molecular weight of 361.95 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride typically involves the reaction of gamma-(4-methylphenoxy)benzenepropanamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a reagent in various biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylbenzylamine: Similar structure but lacks the gamma-(4-methylphenoxy) group.
N,N-Bis(1-methylethyl)-gamma-(4-chlorophenoxy)benzenepropanamine Hydrochloride: Similar structure with a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C22H32ClNO |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
3-(4-methylphenoxy)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-17(2)23(18(3)4)16-15-22(20-9-7-6-8-10-20)24-21-13-11-19(5)12-14-21;/h6-14,17-18,22H,15-16H2,1-5H3;1H |
Clave InChI |
NKRCXFGIZLBNBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)





![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)


![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)
